4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid
Overview
Description
4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid is a chemical compound with the molecular formula C9H7F3O4S and a molecular weight of 268.21 g/mol . This compound is characterized by the presence of a trifluoroethanesulfonyl group attached to a benzoic acid moiety. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid typically involves the reaction of 4-carboxybenzenesulfonyl chloride with trifluoroethanol in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases such as triethylamine, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the trifluoroethanesulfonyl group into target molecules.
Biology: The compound is used in biochemical studies to investigate the effects of trifluoroethanesulfonyl groups on biological systems.
Medicine: Research is ongoing to explore the potential therapeutic applications of derivatives of this compound.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid involves its ability to interact with various molecular targets and pathways. The trifluoroethanesulfonyl group can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(2,2,2-Trifluoroethyl)benzoic acid: Similar structure but lacks the sulfonyl group.
4-(2,2,2-Trifluoroethanesulfonyl)phenol: Similar structure but with a phenol group instead of a carboxylic acid group.
Uniqueness
4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid is unique due to the presence of both the trifluoroethanesulfonyl and benzoic acid groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-(2,2,2-trifluoroethylsulfonyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4S/c10-9(11,12)5-17(15,16)7-3-1-6(2-4-7)8(13)14/h1-4H,5H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOORQZCICWDOMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)CC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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